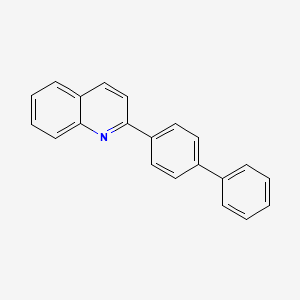

2-(4-Phenylphenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRCHGVWLIWZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362458 | |

| Record name | 2-(4-phenylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14251-81-1 | |

| Record name | 2-(4-phenylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BIPHENYLYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Phenylphenyl Quinoline and Its Derivatives

Established Synthetic Routes for Phenyl-Substituted Quinolines

Traditional methods for synthesizing phenyl-substituted quinolines often serve as the foundation for producing the 2-(4-phenylphenyl)quinoline scaffold. These routes typically involve the construction of a quinoline (B57606) core followed by the introduction or modification of the phenyl substituents.

Multi-step Approaches for 2-Phenylquinolin-4-carboxylic Acid Synthesis (e.g., Doebner Reaction Variations)

The Doebner reaction, a classic method for synthesizing 2-substituted quinoline-4-carboxylic acids, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. scientific.net This reaction has been a cornerstone in the synthesis of 2-phenylquinoline-4-carboxylic acid, a key precursor for more complex derivatives. austinpublishinggroup.com Variations of the Doebner reaction have been developed to improve yields and reaction conditions. For instance, the use of catalysts like iron(III) trifluoromethanesulfonate (B1224126) has been shown to be effective in a one-pot synthesis, offering advantages such as shorter reaction times and the use of a recyclable catalyst. scientific.net Other modifications include the use of microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net The general mechanism of the Doebner reaction involves the initial formation of an imine from the aniline and benzaldehyde, which then reacts with pyruvic acid, followed by cyclization and dehydration to form the quinoline ring. austinpublishinggroup.com However, the traditional Doebner method can have limitations, including long reaction times and the need for harsh conditions. researchgate.net

Aniline, Benzaldehyde, and Pyruvic Acid Condensation Strategies

The condensation of aniline, benzaldehyde, and pyruvic acid is the quintessential combination for the Doebner synthesis of 2-phenylquinoline-4-carboxylic acid. scientific.netaustinpublishinggroup.com In a typical procedure, these three components are refluxed in a solvent like ethanol (B145695). austinpublishinggroup.com The reaction proceeds through the formation of an imine intermediate from aniline and benzaldehyde, which then undergoes a reaction with pyruvic acid to form the final quinoline product. austinpublishinggroup.com Researchers have explored various catalysts and conditions to optimize this condensation. For example, iron(III) trifluoromethanesulfonate has been utilized as a catalyst to facilitate the reaction under milder conditions. scientific.net

Conversion to Carboxylic Acid Derivatives (e.g., acyl chlorides, carboxamides)

Once 2-phenylquinoline-4-carboxylic acid is synthesized, it can be readily converted into a variety of derivatives. A common transformation is the conversion to the corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as phosphorus pentachloride or oxalyl chloride. austinpublishinggroup.com The resulting 2-phenylquinoline-4-carbonyl chloride is a reactive intermediate that can be used to synthesize a range of other compounds, most notably carboxamides. austinpublishinggroup.com The synthesis of 2-phenylquinoline-4-carboxamides is accomplished by reacting the acyl chloride with various primary or secondary amines. austinpublishinggroup.com This straightforward two-step process from the carboxylic acid allows for the introduction of diverse functionalities at the 4-position of the quinoline ring. austinpublishinggroup.com

Advanced Synthetic Techniques for the this compound Scaffold

To directly construct the this compound scaffold or to introduce the biphenyl (B1667301) moiety in a more controlled manner, advanced synthetic techniques are employed. These methods often utilize transition metal catalysis to achieve high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for the arylation of quinoline systems. researchgate.net The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a halo-quinoline with a boronic acid in the presence of a palladium catalyst. beilstein-journals.orgnih.gov For the synthesis of this compound, a key strategy could involve the coupling of a 2-haloquinoline with 4-phenylphenylboronic acid or, conversely, the coupling of a 2-(4-halophenyl)quinoline with phenylboronic acid. These reactions typically employ a palladium(0) catalyst, often generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. nih.govbeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction. nih.govmdpi.com Intramolecular palladium-catalyzed C-H arylation has also been explored for the synthesis of fused polycyclic quinoline systems. beilstein-journals.org

Oxidative Annulation Strategies for Quinoline Formation

Oxidative annulation represents a modern and efficient approach to quinoline synthesis, often involving the formation of the heterocyclic ring through C-H bond activation and subsequent cyclization. mdpi.comscilit.com These methods can provide access to substituted quinolines from readily available starting materials. For instance, an oxidative annulation strategy involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈), can lead to the formation of 4-arylquinolines. nih.govorganic-chemistry.org Other innovative strategies include visible-light-mediated oxidative cyclization and the use of various transition metal catalysts to promote the annulation process under mild conditions. researchgate.net These advanced methods offer advantages in terms of atom economy and the ability to construct complex quinoline scaffolds in a more streamlined fashion. mdpi.comscilit.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like quinolines. rsc.orgnih.govdntb.gov.ua The primary benefits include dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer side products. asianpubs.orgtandfonline.comresearchgate.net These enhancements are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to higher reaction temperatures being reached more rapidly and selectively than with traditional oil baths or heating mantles. asianpubs.orgresearchgate.net

Several classical methods for quinoline synthesis, such as the Combes, Friedländer, and Skraup reactions, have been adapted for microwave conditions. asianpubs.orgtandfonline.comiipseries.org In a microwave-assisted Combes synthesis, for example, anilines can be reacted with β-diketones under solvent-free conditions using a solid acid catalyst like NKC-9 resin, achieving high yields in as little as 1.5 minutes. asianpubs.org Similarly, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be efficiently performed using catalysts like Nafion NR50 in ethanol under microwave irradiation. rsc.org Solvent-free microwave-assisted syntheses are particularly noteworthy from a green chemistry perspective, as they minimize waste and avoid the use of potentially hazardous solvents. core.ac.uknih.gov

The application of microwave technology is highly relevant for the synthesis of this compound and its derivatives. For instance, a modified Friedländer annulation between a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group, or a Combes reaction between an appropriately substituted aniline and a β-diketone, could be significantly optimized. The use of microwave irradiation can facilitate high-throughput synthesis, enabling the rapid generation of a library of derivatives for research and screening purposes. nih.govdntb.gov.ua

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis Methods

| Reaction Type | Catalyst/Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Catalyst/Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|---|

| Combes Synthesis | H₂SO₄ in organic solvents (e.g., ethanol, xylene) | Several hours | Variable, often low | Acidic Resin (NKC-9), Solvent-Free | 1.5 - 5 min | High | asianpubs.org |

| Friedländer Synthesis | Base or Acid catalysis, high temperatures | 4 - 6 hours | 72-90% | p-TSA in ethanol or Catalyst-Free | 3 - 10 min | 88-96% | rsc.orgtandfonline.com |

| Multi-component Reaction | Various catalysts, often long reaction times | Hours to days | Moderate to good | p-Sulfonic acid calix nih.govarene, Neat | 20 - 25 min | 40-68% | rsc.org |

Strategies for Functionalization and Derivatization of this compound

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications, such as in materials science and medicinal chemistry. nih.gov Modifications can be strategically introduced at the quinoline core or on the appended phenylphenyl moiety.

Modification at the Quinoline Core (e.g., position 4, 6)

The quinoline nucleus possesses several positions amenable to functionalization, with C-H activation and cross-coupling reactions being the most powerful strategies. nih.govresearchgate.net

Position 4: The C-4 position is highly strategic for modification. A common and effective approach begins with the synthesis of a 2,4-dichloroquinoline (B42001) intermediate. mdpi.com This precursor can be prepared from the corresponding quinoline-2,4-dione by treatment with a chlorodehydroxylating agent like phosphorus oxychloride (POCl₃). mdpi.com The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitutions. Typically, the C-2 position is more reactive towards certain nucleophiles and cross-coupling partners. Following a selective reaction at C-2 (such as the introduction of the phenylphenyl group), the remaining chlorine at C-4 can be substituted in a subsequent step. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed to introduce aryl or other groups at this position. mdpi.comnih.gov For instance, reacting a 2-aryl-4-chloroquinoline with a suitable boronic acid can yield a 2,4-diarylquinoline. nih.gov This stepwise approach provides precise control over the final structure.

Position 6: Introducing substituents at the C-6 position can be achieved either by starting the quinoline synthesis with a pre-functionalized aniline or by direct C-H functionalization of the quinoline ring. In the former strategy, using a 4-substituted aniline (e.g., 4-bromoaniline (B143363) or 4-methoxyaniline) in a Combes or Friedländer-type synthesis will result in a quinoline ring with the corresponding substituent at the C-6 position. Direct C-H functionalization is a more modern and atom-economical approach, though regioselectivity can be a challenge. nih.gov The electronic nature of existing substituents on the quinoline ring can direct incoming groups to specific positions. For example, electron-donating groups can influence the reactivity of different C-H bonds on the benzo portion of the quinoline core. nih.gov

Substitution on the Phenylphenyl Moiety

Modification of the biphenyl group at the C-2 position offers another avenue for creating structural diversity. This can be accomplished by two primary methods:

Use of Substituted Precursors: The most straightforward method involves using a functionalized biphenyl starting material in the initial quinoline synthesis. For example, in a Friedländer-type synthesis, instead of using 4-acetylbiphenyl, one could use a derivative such as 4-acetyl-4'-methoxybiphenyl. This incorporates the desired substituent onto the terminal phenyl ring from the outset.

Post-Synthetic Modification: Standard electrophilic aromatic substitution reactions can be performed on the fully formed this compound. The terminal phenyl ring is generally more susceptible to electrophilic attack than the quinoline-substituted phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily on this outer ring, allowing for late-stage diversification of the molecule.

Preparation of Ligand Precursors (e.g., formylphenylquinoline derivatives)

Formyl (-CHO) groups are exceptionally useful functional handles for creating complex molecules, as they can readily undergo reactions like reductive amination, Wittig reactions, and condensation to form imines. The introduction of formyl groups onto the this compound framework is a key step in preparing advanced ligand precursors.

A highly effective method for synthesizing such precursors is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov Starting from a 2,4-dichloroquinoline, a double Suzuki-Miyaura reaction with 4-formylphenylboronic acid can yield 2,4-bis(4-formylphenyl)quinoline. mdpi.comnih.gov This dialdehyde (B1249045) is a versatile platform for building larger, symmetrical ligand structures. For example, condensation of the dialdehyde with primary amines produces di-imines, which can be subsequently reduced to the corresponding diamines. nih.govresearchgate.net

Alternatively, to place a single formyl group on the C-2 substituent, a 2-chloroquinoline (B121035) can be coupled with 4-formylphenylboronic acid. This yields 2-(4-formylphenyl)quinoline, which has been used as a cyclometalating ligand for creating phosphorescent iridium(III) complexes. researchgate.net Similarly, starting with 2,4-dichloroquinoline and reacting it with 4-hydroxybenzaldehyde (B117250) can produce 2,4-di-(4′-formylphenoxy)-quinoline. mdpi.com These formylated quinoline derivatives are key intermediates for synthesizing elaborate molecules with potential applications in catalysis, materials science, and as bioactive agents. mdpi.comresearchgate.net

Table 2: Key Functionalization Strategies and Precursors

| Target Position/Moiety | Strategy | Key Intermediate/Reagent | Resulting Structure Example | Reference |

|---|---|---|---|---|

| Quinoline C-4 | Sequential Suzuki Coupling | 2-Aryl-4-chloroquinoline | 2,4-Diarylquinoline | mdpi.comnih.gov |

| Quinoline C-6 | Synthesis from Substituted Aniline | 4-Substituted aniline | 6-Substituted 2-arylquinoline | nih.gov |

| Phenylphenyl Moiety | Use of Substituted Precursor | Substituted 4-acetylbiphenyl | 2-(Substituted-4-phenylphenyl)quinoline | - |

| Ligand Precursor (C-2, C-4) | Double Suzuki Coupling | 2,4-Dichloroquinoline + 4-Formylphenylboronic acid | 2,4-Bis(4-formylphenyl)quinoline | mdpi.comnih.gov |

| Ligand Precursor (C-2) | Suzuki Coupling | 2-Chloroquinoline + 4-Formylphenylboronic acid | 2-(4-Formylphenyl)quinoline | researchgate.net |

Coordination Chemistry and Ligand Design Principles

2-(4-Phenylphenyl)quinoline as a Ligand Motif

The this compound scaffold is a prominent motif in the design of ligands for metal complexes. Its structural features, including the nitrogen atom of the quinoline (B57606) ring and the potential for C-H activation on the appended phenyl ring, allow for diverse coordination modes.

Ligands incorporating the 2-phenylquinoline (B181262) framework can act as bidentate or be integrated into larger polydentate structures. numberanalytics.com In its simplest form, a 2-arylquinoline derivative can coordinate to a metal center through the nitrogen atom of the quinoline ring and a carbon atom of the phenyl ring, forming a five-membered chelate ring. This C^N-type coordination is a hallmark of cyclometalating ligands.

The versatility of the quinoline structure allows for the synthesis of more complex polydentate ligands. For instance, by introducing additional coordinating groups to the quinoline or phenyl rings, ligands with higher denticity can be created. numberanalytics.com These multidentate ligands can form highly stable complexes with metal ions due to the chelate effect, which is the enhanced stability of coordination complexes containing chelate rings compared to those with only monodentate ligands. numberanalytics.com Examples of such architectures include ligands that incorporate additional pyridyl, phenolate, or other donor groups, leading to tridentate or even higher-order coordination. The denticity and the specific arrangement of donor atoms in these ligands play a crucial role in determining the geometry and reactivity of the resulting metal complexes.

Cyclometalation is a chemical reaction in which a ligand containing a C-H bond reacts with a metal center to form a metallacycle, a ring structure containing the metal atom. For ligands like this compound, this typically involves the activation of a C-H bond on the phenyl ring ortho to the point of attachment to the quinoline. This process results in the formation of a strong metal-carbon bond and a stable five-membered chelate ring with the metal center.

The process of cyclometalation has a profound impact on the electronic structure of the resulting complex. rsc.orgmdpi.com The formation of the metal-carbon bond often leads to a significant stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. This change in the frontier molecular orbitals directly influences the photophysical properties of the complex, such as its absorption and emission characteristics. Specifically, cyclometalation can lead to a red-shift in the emission wavelength, making these complexes suitable for applications in areas like organic light-emitting diodes (OLEDs). The electronic properties can be further tuned by introducing various substituents on the quinoline or phenyl rings, which can alter the energy levels of the HOMO and LUMO. rsc.org

Bidentate and Polydentate Ligand Architectures

Design and Synthesis of Metal Complexes Incorporating this compound Derivatives

The unique properties of this compound and its derivatives have led to their extensive use in the synthesis of various metal complexes, particularly with transition metals from the platinum group.

Iridium(III) complexes featuring cyclometalated 2-phenylquinoline-type ligands have garnered significant attention due to their exceptional photophysical properties, including high quantum yields and long excited-state lifetimes. nsf.govbeilstein-journals.org These complexes are typically synthesized by reacting an iridium(III) precursor, such as iridium(III) chloride, with the desired 2-phenylquinoline ligand. nsf.gov The reaction often proceeds via a "cyclometalation" pathway, where the iridium center coordinates to the nitrogen of the quinoline and activates a C-H bond on the phenyl ring to form a stable C^N cyclometalated structure. beilstein-journals.org

A common synthetic route involves the initial formation of a chloride-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂, which can then be reacted with an ancillary ligand to yield the final monomeric complex. rsc.org The choice of both the cyclometalating ligand and the ancillary ligand allows for fine-tuning of the resulting complex's electronic and photophysical properties. For example, introducing electron-donating or electron-withdrawing groups on the this compound scaffold can modulate the emission color from blue to red. researchgate.net

Table 1: Examples of Iridium(III) Cyclometalated Complexes with Quinoline-Based Ligands and their Photophysical Properties

| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (L^X) | Emission Max (nm) | Quantum Yield (Φ) |

| Ir(DPQ)₂(acac) | 2-(diphenyl)quinoline | Acetylacetonate | - | - |

| Ir(FPQ)₂(acac) | 2-(fluorenyl)quinoline | Acetylacetonate | - | - |

| (PQ)₂Ir(Pppy) | 2-phenylquinoline | 2-[4-(phenyl)phenyl]pyridine | 602 | - |

| (DMPQ)₂Ir(Pppy) | 2-(3,5-dimethylphenyl)quinoline (B1593305) | 2-[4-(phenyl)phenyl]pyridine | 615 | - |

| Ir(piqCN)₂(8OQ) | 1-phenylisoquinoline-4-carbonitrile | 8-hydroxyquinolinate | >650 | 0.42 nsf.gov |

Data sourced from various research articles. nsf.govresearchgate.net

Ruthenium(II) and osmium(II) also form a variety of complexes with quinoline-based ligands. mdpi.comsemanticscholar.org Unlike the often neutral cyclometalated iridium(III) complexes, these are frequently cationic, adopting a general formula of [M(N^N)₂(L)]²⁺ or [M(η⁶-arene)(N^N)Cl]⁺, where M is Ru or Os, N^N is a bidentate nitrogen-donor ligand like 2,2'-bipyridine, and L is a quinoline-based ligand. mdpi.comresearchgate.net

The synthesis of these complexes typically involves the reaction of a suitable ruthenium(II) or osmium(II) precursor, such as [Ru(bpy)₂Cl₂] or [Os(p-cymene)Cl₂]₂, with the quinoline-based ligand. mdpi.comrsc.orgacs.org The resulting complexes often exhibit interesting photophysical and electrochemical properties. The quinoline ligand can significantly influence the properties of the complex, with substitutions on the quinoline ring affecting the absorption and emission spectra, as well as the redox potentials. mdpi.com

Table 2: Selected Ruthenium(II) and Osmium(II) Complexes with Quinoline-Based Ligands

| Complex | Metal | Ancillary Ligands | Quinoline Ligand |

| [Ru(bpy)₂(mphbr-pq)]²⁺ | Ru(II) | 2,2'-bipyridine | 4-p-methoxyphenyl-6-bromo-2-(2′-pyridyl)quinoline mdpi.comsemanticscholar.org |

| [Os(bpy)₂(hphbr-pq)]²⁺ | Os(II) | 2,2'-bipyridine | 4-p-hydroxyphenyl-6-bromo-2-(2′-pyridyl)quinoline mdpi.comsemanticscholar.org |

| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]⁺ | Ru(II) | p-cymene, Chloride | 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline researchgate.net |

| [Os(η⁶-p-cymene)(L¹)Cl]Cl | Os(II) | p-cymene, Chloride | 6-(4-methylpiperazin-1-yl)-N-(pyridin-2-yl-methylene)-11H-indolo[3,2-c]quinolin-2-N-amine acs.org |

Information compiled from various studies. mdpi.comsemanticscholar.orgresearchgate.netacs.org

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Quinoline-based structures, including derivatives of this compound, can be designed to create a chiral environment around a metal center. This is often achieved by introducing chiral substituents or by creating inherently chiral ligand backbones.

While direct examples of this compound in highly successful chiral architectures for asymmetric catalysis are not extensively documented in the provided context, the principles of chiral ligand design are well-established for related quinoline systems. liv.ac.ukliv.ac.uk For instance, the asymmetric transfer hydrogenation of quinolines to produce chiral tetrahydroquinolines has been achieved using metal catalysts with chiral ligands. liv.ac.ukacs.org These reactions often employ rhodium, ruthenium, or iridium catalysts coordinated to chiral diamine or phosphine (B1218219) ligands. liv.ac.uk The development of chiral Brønsted acids has also proven effective in the asymmetric reduction of quinolines. liv.ac.uknih.gov The design of such catalysts focuses on creating a well-defined chiral pocket that can effectively differentiate between the two enantiotopic faces of the substrate, leading to high enantioselectivity.

Catalytic Applications of 2 4 Phenylphenyl Quinoline Metal Complexes

Homogeneous Catalysis

The bidentate nature of the 2-(4-phenylphenyl)quinoline ligand, coordinating through the nitrogen atom of the quinoline (B57606) ring and often involving a second coordination site, makes it a valuable scaffold for creating stable and active metal catalysts. These catalysts operate in a single phase with the reactants, allowing for mild reaction conditions and high selectivity.

Transfer hydrogenation is a crucial process for the reduction of carbonyl compounds to alcohols, utilizing hydrogen donors like isopropanol (B130326) or formic acid instead of gaseous hydrogen. Ruthenium complexes featuring quinoline-based ligands have demonstrated significant activity in this area. For instance, ruthenium(II)-p-cymene complexes with substituted pyridine-quinoline ligands are effective catalysts for the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source. mdpi.com In one study, a complex of this type achieved a 94% conversion of benzophenone within three hours at 82 °C. mdpi.com The catalytic cycle is presumed to involve the formation of a ruthenium(II) hydride species as the active catalyst. mdpi.com

The efficiency of these reactions is often high, with some ruthenium-based systems operating at very low catalyst loadings and achieving large turnover numbers. researchgate.net The general mechanism for transfer hydrogenation catalyzed by such complexes involves the formation of a metal-hydride intermediate, which then delivers the hydride to the carbonyl carbon of the substrate. researchgate.net The choice of base, solvent, and temperature can be optimized to achieve high yields. beilstein-journals.org For example, various aromatic and aliphatic ketones have been successfully reduced to their corresponding alcohols using ruthenium N-heterocyclic carbene (NHC) complexes in isopropanol with KOH as a base. beilstein-journals.org

To provide a clearer view of the reaction's scope, the table below summarizes the transfer hydrogenation of various ketones using a representative ruthenium-NHC catalyst system.

Table 1: Catalytic Transfer Hydrogenation of Various Ketones

| Substrate | Product | Conversion (%) | Time (h) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >99 | 1 |

| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 1 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 1 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 1 |

| Benzophenone | Benzhydrol | 94 | 3 |

| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >99 | 3 |

Conditions: Substrate (1.00 mmol), KOH (20 mol%), catalyst (0.1 mol%) in 3 mL of iPrOH at 80 °C. Data sourced from studies on related Ru-NHC complexes. beilstein-journals.org

Iridium complexes with quinoline-derived ligands have also been developed for asymmetric transfer hydrogenation, providing a route to chiral alcohols with high enantioselectivity. dicp.ac.cn

The functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry. Metal complexes of quinoline derivatives serve as powerful catalysts in this domain, often utilizing the quinoline nitrogen as a directing group to achieve high regioselectivity. beilstein-journals.orgmdpi.com This strategy allows for the selective functionalization of specific C-H bonds, such as the C-8 position of the quinoline ring or a C-H bond on an attached substrate. beilstein-journals.org

For example, scandium catalysts have been used for the regioselective alkylation of 2-phenylquinoline (B181262) derivatives at the C-8 position. beilstein-journals.org Nickel-catalyzed C-H functionalization reactions directed by an aminoquinoline group have also been extensively studied, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nsf.gov Mechanistic proposals for these reactions often involve the initial C-H activation at the metal center to form a metallacycle intermediate, which then undergoes oxidative functionalization. nsf.gov

Rhodium-based catalysts have been widely employed for the C-H bond functionalization of quinoline scaffolds. researchgate.net The choice of metal is critical, as different metals can lead to different regioselectivities. For instance, while nickel catalysts often favor functionalization at the C-2 position, the addition of a Lewis acid co-catalyst can redirect the reaction to the C-4 position by blocking the nitrogen atom. mdpi.com

While direct examples using this compound are less common for C-C bond formation, closely related quinoline derivatives have proven highly effective. Specifically, palladium complexes of quinoline-8-carboxylate, Pd(quinoline-8-carboxylate)₂, have been identified as low-cost, phosphine-free catalysts for Heck and Suzuki cross-coupling reactions. organic-chemistry.org These reactions are fundamental for the formation of carbon-carbon bonds, typically coupling aryl halides with alkenes (Heck) or organoboron compounds (Suzuki).

The Suzuki-Miyaura coupling, in particular, benefits from water-soluble ligands to facilitate reactions in aqueous media. scihorizon.com The use of quinoline-based ligands can lead to high turnover numbers and stable catalytic systems for these essential transformations. organic-chemistry.org Nickel complexes supported by quinoline-based ligands have also been developed for cross-coupling reactions, such as the Negishi coupling of arylzinc reagents with aryl chlorides. researchgate.net The selectivity of these reactions can sometimes be controlled by the choice of ligand. nih.gov

Table 2: Heck Coupling Catalyzed by a Related Pd(quinoline-8-carboxylate)₂ System

| Aryl Halide | Olefin | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 98 |

| 4-Iodotoluene | n-Butyl acrylate | n-Butyl 4-methylcinnamate | 96 |

| 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 95 |

| 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl 3-(naphthalen-1-yl)acrylate | 94 |

Data from representative Heck reactions using related phosphine-free palladium catalysts. organic-chemistry.org

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by metal alkylidene complexes. wikipedia.orgsigmaaldrich.com Ruthenium complexes are prominent catalysts in this field. researchgate.net While specific use of this compound in this context is not widely reported, the broader class of ruthenium complexes with polypyridyl and quinoline-type ligands are known to be active in various catalytic transformations, including those related to metathesis precursors. researchgate.netresearchgate.net The development of new catalysts often involves modifying the ligand sphere to enhance activity and selectivity for challenging substrates. sigmaaldrich.commdpi.com

The formation of carbon-heteroatom (C-X, where X = N, O, S) bonds is another critical area of catalysis. libretexts.orgnih.gov Copper-catalyzed Ullmann-type coupling reactions, for instance, are used to form C-O and C-N bonds. mdpi.com The design of ligands for these reactions is crucial for achieving high efficiency. Quinoline-based ligands can be used in these systems to facilitate the coupling of aryl halides with phenols or amines. mdpi.com Palladium catalysts are also central to C-heteroatom bond formation, often proceeding through a mechanism involving reductive elimination from a high-valent metal center. nih.gov

Carbon-Carbon Bond Formation Reactions (e.g., Heck, Suzuki Couplings with related quinoline-8-carboxylate ligands)

Mechanistic Investigations in Catalysis

Understanding the mechanism by which a catalyst operates is fundamental to improving its performance and designing new, more efficient systems. For complexes of this compound, the interplay of steric and electronic factors is paramount.

The performance of a metal catalyst is profoundly influenced by the steric and electronic properties of its ligands. iupac.orgnih.gov In this compound, these two factors are distinct and tunable.

Steric Effects: The bulky 4-phenylphenyl (biphenyl) group at the 2-position of the quinoline ring creates significant steric hindrance around the metal center. This bulk can be advantageous in several ways:

It can promote the reductive elimination step in a catalytic cycle, which is often the product-forming step.

It can influence regioselectivity by sterically blocking certain reaction pathways, thereby favoring others. For example, in C-H functionalization, a bulky ligand can direct the reaction to a less hindered position. mdpi.com

It can help stabilize the metal center by preventing unwanted side reactions, such as the formation of inactive dimeric species.

Electronic Effects: The electronic nature of the quinoline ring system also plays a critical role. The electron-donating or electron-withdrawing character of the ligand can be modified by introducing substituents on the quinoline or phenyl rings. nih.gov These modifications influence the electron density at the metal center, which in turn affects its reactivity. iupac.org For example:

Increasing the electron-donating ability of the ligand can make a metal center more electron-rich, which can enhance its reactivity in oxidative addition steps common in cross-coupling cycles.

Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial for nucleophilic attack on a coordinated substrate, a key step in reactions like alkyne hydrofunctionalization. mdpi.com

In asymmetric catalysis, the precise tuning of these steric and electronic factors is essential for creating a well-defined chiral environment around the metal, which is necessary to achieve high enantioselectivity. iupac.orgacs.org The hemilabile nature of P,N-type quinoline ligands, where the nitrogen provides a 'hard' donor site and another atom provides a 'soft' donor site, adds another layer of control over the catalyst's behavior. uni-muenchen.de

Identification and Characterization of Catalytic Intermediates

The elucidation of a catalytic cycle is critically dependent on the identification and structural characterization of transient intermediates. For reactions catalyzed by this compound metal complexes, a combination of spectroscopic and analytical techniques is employed to gain insight into these short-lived species. While comprehensive studies detailing the isolation of every intermediate for this specific ligand are emerging, analysis of related quinoline-based catalytic systems provides a clear framework for their characterization.

Key methods for identifying these intermediates include nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. nih.govacs.org These techniques provide crucial data on the electronic and structural environment of the metal center and the ligand throughout the catalytic process.

Spectroscopic and Crystallographic Evidence

In many transition-metal-catalyzed reactions involving N-heterocycles, the formation of catalytic intermediates is inferred from detailed mechanistic studies. For instance, in nickel-catalyzed cross-coupling reactions involving aryl electrophiles, oxidative addition is a key step, leading to the formation of a metal-aryl intermediate. Monitoring such reactions by ³¹P and ¹H NMR spectroscopy can reveal the formation and persistence of these species during the catalytic cycle. acs.org For example, studies on related nickel-phosphine systems have identified η²-arene coordinated nickel complexes as relevant intermediates, characterized by distinct upfield shifts in the ¹H NMR spectrum and specific correlations in 2D NMR experiments like ¹H-³¹P HMBC. acs.org

Deuterium (B1214612) labeling studies are also instrumental in tracking the reaction pathway. In the ruthenium-catalyzed hydrogenation of quinolines, the precise location of deuterium incorporation in the product provides solid evidence for the sequence of hydride addition steps and helps to confirm the structure of proposed intermediates, such as imine species identified via mass spectrometry. pku.edu.cn

Single-crystal X-ray diffraction provides the most definitive structural characterization of an intermediate, should it be stable enough to crystallize. nih.govjhu.edu This technique offers precise bond lengths, angles, and coordination geometries of the metal complex, confirming the connectivity between the metal, the this compound ligand, and other substrates. Although isolating single crystals of transient intermediates is challenging, the characterization of stable precursor complexes or resting states by X-ray diffraction is common and provides a structural anchor for the catalytic cycle. jhu.eduresearchgate.net

The table below summarizes typical spectroscopic data used to characterize intermediates in catalytic systems analogous to those involving this compound complexes.

Table 1: Representative Spectroscopic Data for Characterizing Catalytic Intermediates

| Technique | Intermediate Type | Observed Feature | Significance |

| ¹H NMR | Metal-Aryl Complex | Upfield shift of arene protons (e.g., δH = 5.6 ppm) acs.org | Indicates η²-coordination of an aryl group to the metal center. acs.org |

| ³¹P NMR | Phosphine-Ligated Complex | New signals corresponding to the intermediate species (e.g., δP = 24.8 ppm) acs.org | Confirms the formation of a new phosphine-containing metal complex. acs.org |

| Mass Spectrometry | Imine Intermediate | Detection of molecular ion peak corresponding to the proposed imine (e.g., m/z 208.11176 for a related system) pku.edu.cn | Provides direct evidence for the formation of transient imine species during hydrogenation. pku.edu.cn |

| X-ray Crystallography | Resting State Complex | Determination of precise bond lengths, angles, and coordination geometry. jhu.eduresearchgate.net | Unambiguously establishes the structure of a stable complex within the catalytic system. jhu.edu |

Mechanistic studies on related quinoline systems suggest that dearomatized intermediates can also be generated, particularly in reactions involving nucleophilic attack at the C-2 position of the quinoline ring. acs.org The characterization of such species is vital for understanding reaction pathways that deviate from simple substitution patterns.

Optoelectronic and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Quinoline (B57606) derivatives are well-recognized for their potential in OLED applications due to their high electroluminescence efficiency and stability. mdpi.comtandfonline.com The incorporation of 2-(4-Phenylphenyl)quinoline into OLED structures, particularly in the emissive layer, has led to significant advancements in device performance.

Phosphorescent Emitters Utilizing Iridium(III) Complexes of this compound Derivatives

Iridium(III) complexes are highly sought after as phosphorescent emitters in OLEDs because they can harness both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%. core.ac.uk The use of this compound and its derivatives as cyclometalating ligands in these iridium(III) complexes has been a successful strategy for developing highly efficient emitters.

For instance, iridium(III) complexes incorporating 2-phenylquinoline (B181262) (PQ) and its derivatives have been synthesized and shown to produce red emissions. rsc.org The introduction of a phenyl group at the 4-position of the quinoline ring, as in this compound, can further tune the photophysical properties. For example, two novel red-emitting Ir(III) complexes, (PQ)₂Ir(Pppy) and (DMPQ)₂Ir(Pppy), were synthesized using 2-phenylquinoline and 2-(3,5-dimethylphenyl)quinoline (B1593305) as cyclometalating ligands. rsc.org These complexes exhibited red phosphorescence with emission peaks at 602 nm and 615 nm, respectively. rsc.org

Similarly, highly efficient red phosphorescent emitters have been developed using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands for iridium(III) complexes. rsc.org These complexes displayed intense red phosphorescence in the 610–620 nm range. rsc.org The design of these complexes often involves a distorted octahedral geometry around the central iridium atom. core.ac.uk

Excitation and Emission Mechanisms in Quinoline-Based OLED Materials

In OLEDs, the injection of electrons and holes from the electrodes leads to the formation of excitons (electron-hole pairs) within the emissive layer. core.ac.uk The subsequent radiative decay of these excitons results in the emission of light. In phosphorescent OLEDs (PhOLEDs) utilizing iridium(III) complexes, the strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from the singlet excited state to the triplet excited state.

The emission from these complexes typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. core.ac.uk The energy of this emission can be tuned by modifying the structure of the ligands. Introducing electron-donating or electron-withdrawing groups, or extending the π-conjugation of the quinoline ligand, can shift the emission to different wavelengths. core.ac.uk For example, introducing a phenyl substituent or a larger conjugated aromatic ring into the quinoline ligand can cause a red shift in the phosphorescence. core.ac.uk

The general mechanism in a PhOLED device involves the following steps:

Injection of charge carriers (holes and electrons) from the anode and cathode.

Transport of these carriers through the respective transport layers.

Formation of singlet and triplet excitons in the emissive layer.

Intersystem crossing from singlet to triplet states.

Radiative decay of triplet excitons from the phosphorescent emitter, resulting in light emission.

Performance Metrics and Efficiency Optimization in OLED Devices

The performance of an OLED is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency. rsc.orgschrodinger.com The EQE represents the ratio of photons emitted to the number of electrons injected into the device. Current efficiency is measured in candelas per ampere (cd/A), and power efficiency is measured in lumens per watt (lm/W).

Significant efforts have been made to optimize the efficiency of OLEDs based on quinoline derivatives. For example, a red PhOLED using a (ptq)₂Ir(acac) complex, where ptq is a 4-phenylthieno[3,2-c]quinoline ligand, achieved a high EQE of 22.9%. rsc.org Another device based on an Ir(III) complex with a 2-(3,5-dimethylphenyl)quinoline ligand, (DMPQ)₂Ir(Pppy), showed a maximum EQE of 19.2%. rsc.org Furthermore, a white OLED incorporating this red emitter achieved an impressive EQE of 21.9%. rsc.org

The following table summarizes the performance of some OLEDs based on iridium(III) complexes with quinoline derivatives:

| Emitter Complex | Emission Color | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates | Reference |

| (ptq)₂Ir(acac) | Red | 22.9 | - | - | (0.61, 0.36) | rsc.org |

| (DMPQ)₂Ir(Pppy) | Red | 19.2 | - | - | - | rsc.org |

| White OLED with (DMPQ)₂Ir(Pppy) | White | 21.9 | 40.2 | 24.8 | (0.39, 0.41) | rsc.org |

Fluorescent Materials and Probes

Quinoline and its derivatives are not only important for OLEDs but also serve as the core structure for a wide range of fluorescent materials and probes. nih.gov Their photophysical properties can be readily tuned through chemical modifications, making them versatile for various sensing and imaging applications.

Structure-Photophysical Property Relationships in Quinoline-Based Fluorophores

The fluorescence properties of quinoline-based compounds are highly dependent on their molecular structure. colab.ws A common strategy to modulate these properties is the "donor-π-acceptor" (D-π-A) design, where electron-donating and electron-accepting groups are attached to the quinoline core. nih.govrsc.org This design can lead to intramolecular charge transfer (ICT) upon photoexcitation, which influences the emission wavelength, quantum yield, and Stokes shift. nih.gov

For example, introducing electron-donating groups at the 6 or 7-positions and electron-withdrawing groups at the 3 or 4-positions of a coumarin (B35378) scaffold, a related heterocyclic system, results in a redshift of the absorption and emission maxima. nih.gov A similar principle applies to quinoline-based fluorophores. The modular nature of quinoline synthesis allows for the systematic study of structure-photophysical property relationships. nih.gov By varying the substituents at different positions of the quinoline ring, researchers can fine-tune the fluorescence characteristics to suit specific applications. nih.govrsc.org

The table below illustrates the effect of different donor groups on the photophysical properties of 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives in cyclohexane:

| Compound | Donor Group | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) | Reference |

| 1 | 4-amino | 414 | 45 | 84.67 | rsc.org |

| 2 | 4-MPA | 450 | 47 | 87.59 | rsc.org |

| 3 | - | 500 | 85 | - | rsc.org |

| 4 | - | 514 | 94 | - | rsc.org |

| 5 | - | 575 | 131 | - | rsc.org |

MPA: N-methyl-N-phenylacetamide

Solvatochromism and Environmental Responsiveness of Fluorescent Quinoline Systems

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key feature of many quinoline-based fluorescent dyes. nih.govresearchgate.net This property arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. The emission of quinoline derivatives with a D-π-A structure is often sensitive to solvent polarity. nih.gov

For instance, a dimethylamino quinoline (DMAQ) derivative showed significant solvatochromism, with its emission spanning from 480 nm in nonpolar solvents to 586 nm in polar solvents. nih.gov This sensitivity to the local environment makes such compounds valuable as probes for sensing changes in polarity, such as on a protein surface or within a cellular compartment. nih.gov The solvatochromic shifts in absorption and fluorescence spectra can be used to estimate the ground- and excited-state dipole moments of the fluorophore. eurjchem.com

The environmental responsiveness of quinoline-based probes also extends to pH sensitivity. nih.gov The quinoline nitrogen can act as a site for interaction with protons, leading to changes in fluorescence. This property has been exploited to develop fluorescent probes for monitoring pH changes in biological systems. nih.gov

Sensing and Chemosensor Development

Design Principles for 2-(4-Phenylphenyl)quinoline-Based Chemosensors

The design of chemosensors based on the this compound framework follows a modular approach, typically consisting of a fluorophore, a receptor (binding site), and sometimes a spacer. The quinoline (B57606) ring system serves as the core fluorophore, providing the fundamental spectroscopic signal. The key to creating a functional chemosensor lies in attaching a specific receptor unit that can selectively bind to the target analyte.

Key design principles include:

Modular Construction : Sensors are often built with distinct domains. For instance, a highly modular quinoline-based probe can have strategic domains for polarization, tuning of photophysical properties, and introducing structural diversity. acs.orgnih.gov The 2- and 4-positions of the quinoline ring are common sites for modification, where different chemical groups can be installed to modulate the sensor's electronic and structural characteristics. acs.org

Signal Transduction Mechanisms : The interaction between the analyte and the receptor triggers a change in the fluorophore's signal. Common mechanisms that are engineered into these sensors include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). nih.gov For example, in a PET-based sensor, the binding of an analyte like a metal ion to the receptor can block the PET process, leading to a "turn-on" fluorescence response.

Receptor Design : The choice of the receptor determines the sensor's selectivity. For detecting metal ions, common receptor groups include nitrogen and sulfur-containing heterocycles like thiazole, polyamines such as di-2-picolylamine (DPA), or Schiff bases which contain imine (C=N) linkages. researchgate.net These groups possess lone pairs of electrons that can effectively coordinate with metal ions. researchgate.net

Fluorescent and Colorimetric Sensing Modalities

Chemosensors derived from this compound often operate through fluorescent or colorimetric signaling, and in many cases, both modalities are combined to create dual-responsive sensors. rsc.org

Fluorescent Sensing : This is the most common modality, where the binding of an analyte causes a change in the fluorescence properties of the sensor. This can manifest as:

Fluorescence "Turn-On" : An increase in fluorescence intensity or the appearance of a new emission band upon analyte binding. rsc.org This is often due to the suppression of a quenching process like PET.

Fluorescence "Turn-Off" (Quenching) : A decrease in fluorescence intensity. This can be caused by the paramagnetic nature of certain metal ions (e.g., Cu²⁺, Fe³⁺) or heavy atom effects. researchgate.netrsc.org

Ratiometric Sensing : A shift in the fluorescence emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths. This method is often more reliable as it can self-calibrate against variations in probe concentration or excitation intensity. nih.gov

Colorimetric Sensing : This modality involves a change in the sensor's color that is visible to the naked eye upon interaction with an analyte. rsc.orgrsc.org This change is caused by a shift in the absorption spectrum of the molecule. nih.gov Colorimetric sensors are particularly valuable for creating simple, low-cost test strips for on-site analysis without the need for sophisticated instrumentation. researchgate.net

For example, a novel quinoline derivative was developed as a dual chemosensor that showed selective fluorescence recognition for Al³⁺ and colorimetric detection for Fe²⁺. rsc.org The addition of Al³⁺ led to a noticeable fluorescence enhancement, while Fe²⁺ induced a color change from pale yellow to dark green. rsc.org

Selective Detection of Metal Ions (e.g., Zn²⁺, Hg²⁺, Pb²⁺)

A primary application of this compound-based chemosensors is the selective detection of toxic and biologically important metal ions. nih.govnih.gov The quinoline structure provides an excellent platform for creating binding pockets tailored to specific ions.

Lead (Pb²⁺) : Several quinoline-based chemosensors have been designed for the sensitive and selective detection of Pb²⁺. A mono Schiff base derivative of quinoline was shown to exhibit a selective "on-off" fluorescent and colorimetric response to Pb²⁺. nih.govrsc.org The sensor demonstrated a high sensitivity with detection limits in the micromolar and nanomolar range. nih.govrsc.orgrsc.org The binding typically occurs in a 1:1 stoichiometry between the sensor and the Pb²⁺ ion. nih.govrsc.org

Zinc (Zn²⁺) : Zn²⁺ is an essential trace element in biological systems, and fluorescent sensors are crucial for studying its roles. Quinoline-based molecular clips have been prepared that show a significant fluorescence enhancement upon binding to Zn²⁺, with high selectivity over other biologically relevant metal ions. nih.gov Water-soluble quinoline derivatives have also been synthesized to detect Zn²⁺ in purely aqueous solutions, which is important for environmental and biological applications. rsc.orgmdpi.com

Mercury (Hg²⁺) : Due to its high toxicity, the detection of Hg²⁺ is of great environmental importance. Quinoline derivatives have been successfully employed as chemosensors for Hg²⁺. rsc.orgrsc.orgnih.govnih.gov For instance, a sensor combining a quinoline unit with a photochromic diarylethene was developed for the colorimetric and fluorescent 'on-off' detection of Hg²⁺ with a detection limit as low as 56.3 nM. nih.gov Another design incorporated a water-soluble D-glucosamine group to create a sugar-quinoline sensor for detecting Hg²⁺ in natural water. rsc.orgsigmaaldrich.com

The table below summarizes the performance of several quinoline-based chemosensors for various metal ions.

| Target Ion | Sensor Type | Sensing Modality | Detection Limit (LOD) | Binding Constant (K) | Reference |

| Pb²⁺ | Quinoline Schiff base (L) | Fluorescent & Colorimetric | 9.9 x 10⁻⁷ M (Fluor.) / 1.2 x 10⁻⁶ M (Color.) | - | nih.govrsc.org |

| Pb²⁺ | Quinoline-Coumarin | Fluorescent "on-off" | 0.5 μM | - | rsc.org |

| Zn²⁺ | Quinoline Molecular Clip (QB1) | Fluorescent | - | - | nih.gov |

| Zn²⁺ | Water-soluble Quinoline | Fluorescent "turn-on" | 4.48 μM | 1.4 x 10⁴ M⁻¹ | rsc.org |

| Hg²⁺ | Quinazoline-thione (TPS) | Fluorescent & Colorimetric | 1.5 μM | 4.17 x 10⁸ M⁻² (2:1) | rsc.org |

| Hg²⁺ | Diarylethene-Quinoline | Fluorescent & Colorimetric | 56.3 nM | - | nih.gov |

| Hg²⁺ | Quinoline-Rhodamine (P7RHg) | Ratiometric Fluorescent | 8.6 nM | - | nih.gov |

| Fe²⁺/Fe³⁺ | 4-Phenyl-2-(2′-pyridyl) quinoline | Fluorescent (Quench/Enhance) | 3.89 μM (Fe²⁺) | - | researchgate.net |

| Al³⁺/Fe²⁺ | Quinoline derivative (QN) | Fluorescent (Al³⁺) & Colorimetric (Fe²⁺) | 1.22 x 10⁻⁸ M (Al³⁺) / 1.04 x 10⁻⁷ M (Fe²⁺) | - | rsc.org |

Multi-Signaling and Sequential Recognition Strategies in Chemosensors

Advanced chemosensors based on the this compound scaffold can be designed for multi-analyte detection or sequential recognition, where the sensor interacts with different species in a specific order. rsc.orgrsc.org

Dual-Signaling : As mentioned, a single sensor can give different signals for different analytes. A notable example is a quinoline derivative that acts as a dual chemosensor, selectively detecting Al³⁺ through fluorescence enhancement and Fe²⁺ through a colorimetric response. rsc.org

Sequential Recognition : This strategy involves a two-step sensing process. First, the sensor binds to a primary analyte (e.g., a metal ion), forming a complex. This new complex then acts as a sensor for a secondary analyte (e.g., an anion). For example, a quinoline-based sensor was developed for the sequential detection of Cu²⁺ and then cyanide (CN⁻). researchgate.net Similarly, another sensor was designed to first detect Zn²⁺ via fluorescence "turn-on", and the resulting complex could then detect hydrogen sulfide (B99878) (H₂S) via fluorescence quenching. rsc.org This "Off-On-Off" response allows for the detection of multiple species in a controlled sequence. rsc.org

Molecular Logic Gates : The distinct responses of these sensors to different chemical inputs (analytes) can be used to construct molecular-level logic gates (e.g., AND, OR, INHIBIT). rsc.orgnih.gov For instance, a sensor's fluorescence output in the presence of two different metal ions as inputs can mimic the function of an INHIBIT logic gate. rsc.org

pH-Responsive Sensing Mechanisms and Applications

The quinoline nitrogen atom is basic, making the fluorescence of many this compound derivatives sensitive to pH changes. This property can be both a challenge to be managed and a feature to be exploited.

pH Dependence of Ion Sensing : The binding affinity and sensing performance of many quinoline-based ion sensors are highly dependent on the pH of the medium. mdpi.com Therefore, sensing experiments are typically conducted in buffered solutions to ensure a stable pH. acs.org Many sensors are specifically designed to operate within a physiological pH range (e.g., 7.0-7.4) or an environmentally relevant range to be practical for biological or water sample analysis. rsc.orgmdpi.comnih.gov A sensor for Pb²⁺ was found to be stable for detection in a pH range of 4 to 8. rsc.org

Direct pH Sensing : The inherent pH sensitivity can be harnessed to design direct fluorescent pH probes. A highly modular quinoline scaffold was shown to exhibit a unique two-stage, dual-emissive fluorescence response to intracellular pH changes. nih.gov These probes can show different emission colors at different pH values (e.g., pH 2, 4, 7, 11) under a single excitation wavelength, enabling ratiometric pH measurements. nih.govfu-berlin.de This is particularly useful for imaging pH variations within living cells. nih.gov The mechanism often involves the protonation or deprotonation of the quinoline nitrogen or other acidic/basic groups on the molecule, which alters the electronic properties and, consequently, the fluorescence emission. rsc.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of quinoline (B57606) derivatives are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.govresearchgate.net

In conjugated systems like 2-(4-Phenylphenyl)quinoline, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic framework. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. rsc.org Theoretical studies on related quinoline-carbazole derivatives have shown that the distribution of these orbitals is not uniform. nih.gov For many donor-acceptor type molecules, the HOMO density is often localized on the electron-donating part of the molecule, and the LUMO density is on the electron-accepting part. rsc.org In this compound, the extended π-conjugation from the biphenyl (B1667301) group significantly influences the energy levels of these orbitals compared to simpler phenylquinolines. This extended conjugation is expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the HOMO-LUMO gap. A smaller gap generally correlates with higher chemical reactivity and a red-shift in the UV-visible absorption spectrum. nih.gov

The introduction of different substituent groups on the quinoline or phenyl rings can further modulate these electronic properties. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller energy gap and affecting the molecule's photophysical properties. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis Concepts

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical stability and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity and lower kinetic stability. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of medium-to-large sized molecules like this compound. researchgate.netnih.gov This method is widely used for geometry optimization, vibrational analysis, and the prediction of various molecular properties. nih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. arxiv.org These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. stackexchange.com

Table 2: Representative Calculated Vibrational Frequencies for Quinoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000–3100 |

| C=N stretch (quinoline) | ~1600 |

| Aromatic C=C stretch | 1400–1600 |

| C-H in-plane bend | 1000–1300 |

Note: This table provides typical ranges for quinoline derivatives; specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. rsc.org By calculating the vertical excitation energies from the ground state, it is possible to simulate the UV-visible absorption spectrum. mdpi.com These calculations help in assigning the observed experimental absorption bands to specific electronic transitions, such as π-π* transitions within the conjugated system.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission wavelength. rsc.org The difference between the absorption and emission maxima gives the Stokes shift, which is an important characteristic of a fluorescent molecule. nih.gov For quinoline derivatives, the photophysical properties are highly dependent on the substitution pattern, with different groups causing shifts in the emission wavelength and affecting the fluorescence quantum yield. nih.gov

Geometry Optimization and Vibrational Spectroscopy Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of time-dependent phenomena that are not accessible through static quantum chemical calculations. nih.gov

MD simulations are instrumental in understanding how molecules of this compound interact with each other and with other molecules or surfaces. These simulations can model the formation of aggregates in solution and the adsorption of the molecule onto a substrate. mdpi.com The interactions are governed by non-covalent forces such as van der Waals forces, π-π stacking, and hydrogen bonding (if applicable). researchgate.netfrontiersin.org

For instance, MD simulations can be used to study the adsorption of quinoline-based corrosion inhibitors on a metal surface. The simulation would reveal the preferred orientation of the molecule on the surface and the nature of the binding interactions, which can be a combination of physisorption and chemisorption. The high π-electron density of the aromatic rings in this compound suggests that π-π stacking and π-surface interactions would play a significant role in its intermolecular and surface interactions. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein or other macromolecular target. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. researchgate.netarxiv.org

Although specific docking studies for this compound are not widely reported, the quinoline scaffold is a common motif in many biologically active molecules, including enzyme inhibitors. mdpi.comnih.gov A typical molecular docking study involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. researchgate.net The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. oatext.com For example, docking studies of other quinoline derivatives have been used to investigate their potential as inhibitors for targets like HIV-1 reverse transcriptase and acetylcholinesterase. mdpi.comnih.gov Given its structure, this compound could be a candidate for docking studies against various protein targets where its rigid, aromatic structure could fit into hydrophobic binding pockets.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl quinoline-2-carboxylate |

| Quinoline |

Advanced Computational Methods (e.g., ONIOM, Natural Bond Orbital (NBO) Analysis, Nonlinear Optical (NLO) Properties)

Advanced computational methods provide profound insights into the electronic structure, reactivity, and potential applications of complex organic molecules such as this compound. Techniques like the Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method, Natural Bond Orbital (NBO) analysis, and the calculation of Nonlinear Optical (NLO) properties are instrumental in elucidating molecular behaviors that are difficult to probe experimentally. These methods allow for the detailed investigation of intramolecular and intermolecular interactions, charge distribution, and the response of the molecule to external electric fields.

Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) Method

The ONIOM method is a hybrid computational approach that enables the study of large molecular systems, such as a ligand interacting with a biological macromolecule, with high accuracy and manageable computational cost. This is achieved by partitioning the system into multiple layers. The most critical part of the system, for instance, the binding site of a ligand, is treated with a high-level quantum mechanics (QM) method, while the surrounding environment (e.g., the rest of a protein) is handled with a less computationally demanding molecular mechanics (MM) force field.

While specific ONIOM studies on this compound are not prominently documented, the methodology has been effectively applied to investigate the binding interactions of structurally related phenyl-quinoline derivatives with biological targets. mdpi.comnih.gov For example, in studies involving phenylamino-phenoxy-quinoline derivatives and the main protease (Mᵖʳᵒ) of SARS-CoV-2, the ONIOM method was used to calculate the binding free energies between the ligands and the protein. mdpi.comnih.govresearchgate.net These calculations help in understanding the stability of the ligand-protein complex and identifying key interactions, such as hydrogen bonding and π-π stacking, with crucial amino acid residues in the binding pocket. nih.gov The binding free energies for various quinoline derivatives have been found to be significant, indicating strong interactions with their target proteins. mdpi.comresearchgate.net

Table 1: Representative Binding Free Energy of Phenyl-Quinoline Derivatives with SARS-CoV-2 Mᵖʳᵒ (Illustrative Data)

| Ligand (Quinoline Derivative) | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| 4-(2′,6′-dimethyl-4′-formylphenoxy)-6-(4″-cyanophenyl)-aminoquinoline | -10.12 | mdpi.com |

| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline | -10.02 | mdpi.com |

| Hydroxychloroquine | -7.08 | mdpi.com |

This table presents data for related quinoline compounds to illustrate the application and results of the ONIOM method.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density within a molecule. ijcce.ac.irtaylorandfrancis.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized, intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals. The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO (a Lewis-type orbital) to an empty acceptor NBO (a non-Lewis orbital). taylorandfrancis.comscirp.org A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating greater electronic delocalization and stabilization of the molecule. ijcce.ac.irscirp.org

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix from NBO Calculations for a Representative Phenyl-Quinolinone Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|---|

| LP(1) N10 | π*(C11-O20) | 55.37 | Lone Pair → π Anti-bond | lew.ro |

| π(C14-C15) | π*(C16-C17) | 20.53 | π → π Anti-bond | lew.ro |

| π(C14-C15) | π*(C18-C19) | 19.25 | π → π Anti-bond | lew.ro |

This table uses data from Phenyl-7,8-dihydro- mdpi.comijcce.ac.ir-dioxolo[4,5-g]quinolin-6(5H)-one to illustrate typical stabilization energies found in related structures.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. analis.com.mynih.gov Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, can exhibit significant NLO responses. nih.govmdpi.com The key parameters that quantify the NLO response at a molecular level are the dipole moment (μ) and the first-order hyperpolarizability (β). ijcce.ac.iranalis.com.my Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict these properties. tandfonline.comresearchgate.net

The structure of this compound, with its extended π-system spanning across two phenyl rings and a quinoline moiety, suggests potential for NLO activity. The quinoline ring can act as an electron-accepting unit. mdpi.com Computational studies on various 2-aryl quinoline derivatives have shown that their NLO properties are highly tunable. acs.org For instance, the introduction of carbazole (B46965) (an electron donor) and other groups to the quinoline framework has been shown to significantly enhance the first hyperpolarizability (β). mdpi.com The magnitude of the β value is a direct indicator of the second-order NLO activity, with larger values suggesting a more efficient NLO response. analis.com.my Comparisons with standard NLO materials like urea (B33335) are often made to benchmark the performance of new compounds. researchgate.net

Supramolecular Assemblies and Intermolecular Interactions

Self-Assembly Strategies Involving 2-(4-Phenylphenyl)quinoline Units

The self-assembly of this compound is primarily driven by its inherent tendency to minimize unfavorable interactions with a surrounding medium (e.g., a solvent) and to maximize stabilizing non-covalent interactions with other molecules. The large, hydrophobic surface area of the biphenyl (B1667301) and quinoline (B57606) rings promotes aggregation in polar solvents.

Strategies for controlling the self-assembly of quinoline-based units often rely on modifying the molecular structure to tune the intermolecular forces. For this compound, these strategies can be inferred from studies on related compounds:

Concentration-Driven Aggregation: In solution, increasing the concentration can lead to the formation of aggregates through π–π stacking interactions between the aromatic rings. This process is often entropically driven, particularly in aqueous or polar environments.

Solvent-Induced Assembly: The choice of solvent can dramatically influence the assembly process. In non-polar solvents, interactions might be weaker, while in polar solvents, the hydrophobic effect can drive the phenylphenylquinoline units to associate. The reprecipitation method, where a solution of the compound is injected into a poor solvent, is a common technique to induce the formation of micro- or nanoparticles with distinct morphologies. researchgate.net

Steric Control: While not intrinsically a strategy for this specific molecule, the introduction of bulky substituents elsewhere on the quinoline or phenyl rings could sterically hinder or direct the assembly into discrete, finite structures like nanotubes rather than infinite stacks. researchgate.net

Investigation of Non-Covalent Interactions

The stability and structure of assemblies containing this compound are underpinned by a combination of specific non-covalent interactions. frontiersin.org These forces, though individually weak, act cooperatively to create highly ordered supramolecular architectures.

While the this compound molecule itself lacks a hydrogen bond donor, its quinoline nitrogen atom is a potent hydrogen bond acceptor. nih.gov This allows it to form robust hydrogen-bonded networks when co-crystallized or mixed with molecules that can donate a hydrogen bond, such as alcohols, carboxylic acids, or amides.

Given its extensive, electron-rich aromatic system, π-π stacking is a dominant interaction in the supramolecular chemistry of this compound. encyclopedia.pubmdpi.com These interactions occur when the π-orbitals of adjacent aromatic rings overlap, resulting in an attractive force. The geometry of this stacking is critical and is rarely a perfect face-to-face "sandwich" due to electrostatic repulsion. encyclopedia.pub More commonly, the rings adopt a parallel-displaced or T-shaped (edge-to-face) conformation to maximize attraction.

In the solid state, these interactions lead to the formation of columnar or herringbone packing motifs. Studies on 2-phenylamino-4-phenoxyquinoline derivatives have shown that π-π stacking with aromatic residues like tyrosine and tryptophan is a key interaction in biological contexts. nih.gov For this compound, the large surface area of the biphenyl group provides an extended platform for strong π-π interactions, which significantly contributes to the thermal stability of its solid-state forms and dictates its crystal packing. researchgate.net

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The quinoline nitrogen, being a Lewis base, can act as a halogen bond acceptor. worktribe.com This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering due to its strength and directionality, which are comparable to hydrogen bonds. researchgate.net

While this compound itself does not participate as a halogen bond donor unless halogenated, it can form co-crystals and supramolecular assemblies with halogen bond donors like 1,4-diiodotetrafluorobenzene. worktribe.com In such systems, the N···I halogen bond serves as a reliable supramolecular synthon to build complex architectures. mdpi.com The transfer hydrogenation of phenylquinolines has even been shown to be catalyzed by haloperfluoroalkanes, highlighting the functional importance of these interactions. beilstein-journals.org The ability to form halogen-bonded frameworks opens up possibilities for creating novel materials with tailored properties. rsc.org

π-π Stacking Interactions

Metallo-Supramolecular Architectures Based on Quinoline Ligands